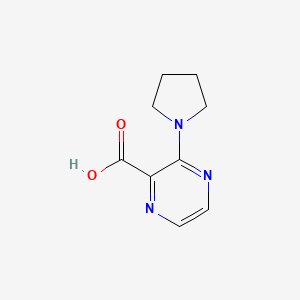
3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid is a chemical compound with the formula C₉H₁₁N₃O₂ . It has gained significant attention in the scientific community due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound has been characterized by various methods such as IR, 1 H NMR, 13 C NMR, and MS . The exact structure is confirmed by X-ray diffraction .Chemical Reactions Analysis
The formation of compounds similar to this compound involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Applications De Recherche Scientifique
1. Molecular Weaving and Coordination Complexes
Research has explored the use of pyrazine-containing ligands like 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid in the design and synthesis of complex molecular structures. These ligands have been shown to form polynuclear transition metal complexes, potentially useful for molecular weaving with octahedral metal ions. This application is significant in the development of new materials and molecular engineering (Cockriel et al., 2008).
2. Supramolecular Synthons in Crystal Engineering
Another area of research involves analyzing the crystal structures of pyrazinecarboxylic acids to understand their supramolecular synthons, which are key in crystal engineering. These structures are formed through specific hydrogen bond interactions, offering insights for future crystal engineering strategies (Vishweshwar et al., 2002).
3. Coordination Polymers in Material Science
The compound has been used in the synthesis of coordination polymers, which have varied structural types and topologies. These structures have applications in material science, particularly in the development of new types of frameworks and networks (Zhao et al., 2014).
4. Luminescence in Metal-Organic Frameworks
Research has also delved into the use of pyrazinecarboxylic acids in the creation of metal-organic frameworks that exhibit unique luminescence properties. These properties are significant for potential applications in sensing and lighting technologies (Liu et al., 2013).
Propriétés
IUPAC Name |
3-pyrrolidin-1-ylpyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)7-8(11-4-3-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVLMYRKIIYFRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CN=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



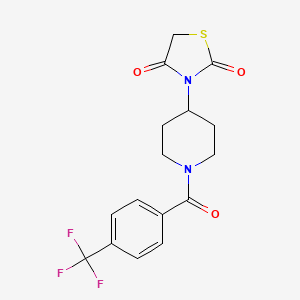
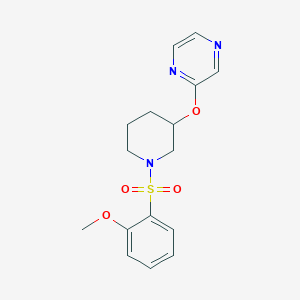


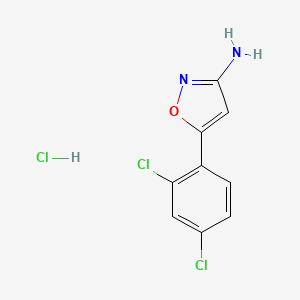
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2370459.png)
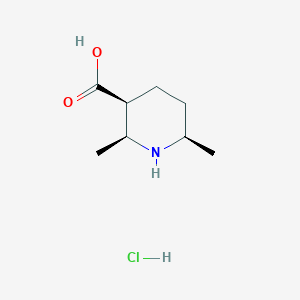
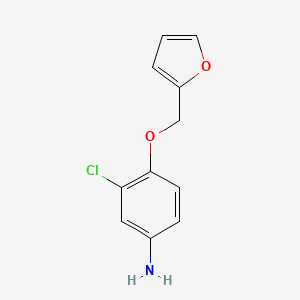
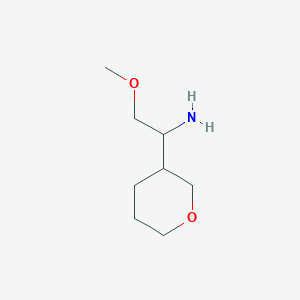

![4-methoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2370466.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2370468.png)